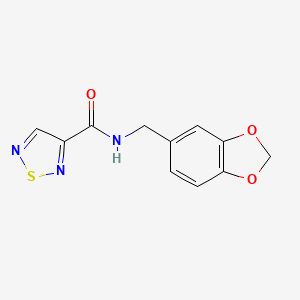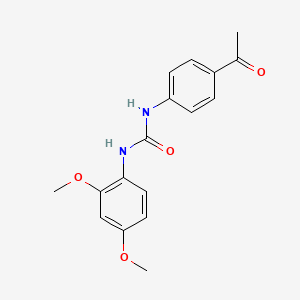![molecular formula C17H14N2O6 B5802913 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA is a derivative of cinnamic acid and has been synthesized using various methods.
Mecanismo De Acción
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid exerts its therapeutic effects through various mechanisms. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid also activates the Nrf2 pathway, which plays a role in the regulation of oxidative stress. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to have various biochemical and physiological effects. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several advantages for lab experiments. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is relatively easy to synthesize and can be obtained in high yields. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is also stable and can be stored for extended periods. However, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has some limitations for lab experiments. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is insoluble in water, which can limit its use in aqueous-based assays. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has low bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several potential future directions for scientific research. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid could be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid could be modified to improve its bioavailability and efficacy in vivo. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid could also be used as a lead compound for the synthesis of novel analogs with improved therapeutic properties.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid can be synthesized using various methods and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several potential future directions for scientific research and could be further studied for its potential therapeutic applications.
Métodos De Síntesis
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid can be synthesized using various methods, including the Knoevenagel condensation reaction and the use of microwave irradiation. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzoyl chloride with malonic acid in the presence of a base catalyst. The reaction mixture is then heated to form 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid. Microwave irradiation has also been used to synthesize 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid, which involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzoyl chloride with malonic acid in the presence of a base catalyst under microwave irradiation.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been studied extensively for its potential therapeutic applications. Studies have shown that 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-14-7-5-11(6-8-14)9-15(17(21)22)18-16(20)12-3-2-4-13(10-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNDGXLHYOYDJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)


![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)